In-Depth Technical Guide: Physical and Chemical Properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)
In-Depth Technical Guide: Physical and Chemical Properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as DINCH, is a non-phthalate plasticizer developed as a safer alternative to traditional phthalate-based plasticizers.[1] Its primary application is to increase the flexibility and workability of polyvinyl chloride (PVC) products.[2] Given its use in sensitive applications such as medical devices, toys, and food packaging, a thorough understanding of its physical and chemical properties is crucial for risk assessment and material science.[1] This technical guide provides a comprehensive overview of the key physical and chemical characteristics of DINCH, detailed experimental methodologies for their determination, and an examination of its biological interactions.
Chemical Identity
| Identifier | Value |
| IUPAC Name | bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate[1] |
| Synonyms | 1,2-Cyclohexanedicarboxylic acid, bis(7-methyloctyl) ester; Diisononyl cyclohexane-1,2-dicarboxylate; Hexamoll® DINCH[1] |
| CAS Number | 166412-78-8[1] |
| Molecular Formula | C₂₆H₄₈O₄[2] |
| Molecular Weight | 424.66 g/mol [2] |
| Chemical Structure | A cyclohexane ring with two adjacent carboxylate groups, each esterified with a 7-methyloctyl alcohol. |
Physical Properties
The physical properties of DINCH are summarized in the table below. These properties are essential for understanding its behavior in various applications and environmental conditions.
| Property | Value | Method |
| Appearance | Colorless, odorless liquid[2][3] | Visual Inspection |
| Boiling Point | > 400 °C at 1013 hPa[2] | OECD Guideline 103 |
| Melting Point | < -50 °C[2] | OECD Guideline 102 |
| Density | 0.944 g/cm³ at 20 °C[2] | OECD Guideline 109 |
| Water Solubility | < 0.01 mg/L at 20 °C | OECD Guideline 105 |
| Vapor Pressure | < 0.00001 hPa at 20 °C | OECD Guideline 104 |
| Log Kₒw (Octanol/Water Partition Coefficient) | > 6.2 at 25 °C | OECD Guideline 117 |
Chemical Properties
| Property | Description |
| Stability | Thermally stable with a high boiling point.[2] It is not expected to be oxidizing. |
| Reactivity | Generally considered to be of low reactivity under normal conditions. Incompatible with strong oxidizing agents. |
| Hydrolysis | Expected to be hydrolytically stable at neutral pH. |
| Metabolism | In biological systems, DINCH can be metabolized to its monoester, which can then be further oxidized. These metabolites are more polar and can be excreted. |
Experimental Protocols
Determination of Boiling Point (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology:
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Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a thermometer, and a heating source (e.g., a heating mantle).
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Procedure:
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The liquid is placed in the boiling flask with a few boiling chips to ensure smooth boiling.
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The apparatus is assembled, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.
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The liquid is heated, and the temperature is recorded when it boils and a steady reflux is observed in the condenser.
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The atmospheric pressure is recorded at the time of the measurement.[4][5]
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-
Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if necessary.
Determination of Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Methodology (Flask Method for sparingly soluble substances):
-
Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical method for determining the concentration of the substance in water (e.g., gas chromatography-mass spectrometry, GC-MS).
-
Procedure:
-
An excess amount of the test substance is added to a known volume of water in the flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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After equilibrium, the mixture is allowed to stand to let undissolved material settle.
-
A sample of the aqueous phase is carefully taken, ensuring no solid particles are included, often by filtration or centrifugation.
-
The concentration of the dissolved substance in the aqueous sample is determined using a suitable analytical method.[2][6][7][8][9]
-
-
Data Analysis: The water solubility is reported as the average concentration from at least three replicate determinations.
Determination of Density (OECD Guideline 109)
Density is the mass of a substance per unit volume.
Methodology (Pycnometer Method):
-
Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the test liquid and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is removed.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, filled with a reference substance of known density (e.g., water), and weighed again at the same temperature.[10][11][12][13]
-
-
Data Analysis: The density of the test substance is calculated from the mass of the liquid and the known volume of the pycnometer.
Biological Interactions and In Vitro Assessment
While DINCH itself exhibits low biological activity, its metabolites have been shown to interact with nuclear receptors at high concentrations. This has prompted in vitro studies to assess its potential for endocrine disruption.
Interaction with Nuclear Receptors
Studies have shown that metabolites of DINCH can act as agonists for several human nuclear receptors, including the estrogen receptors (ERα and ERβ), the androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARα and PPARγ). This interaction is typically assessed using in vitro reporter gene assays.
Experimental Workflow: In Vitro Nuclear Receptor Activation Assay
The following diagram illustrates a typical workflow for assessing the activation of nuclear receptors by DINCH metabolites using a reporter gene assay.
Detailed Protocol: In Vitro Nuclear Receptor Reporter Gene Assay
This protocol describes a common method to evaluate the potential of DINCH metabolites to activate nuclear receptors.
Methodology:
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Cell Culture: Human Embryonic Kidney 293 (HEK293T) cells are cultured in appropriate media until they reach a suitable confluency for transfection.
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Transfection:
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Cells are co-transfected with two plasmids:
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An expression plasmid containing the gene for the human nuclear receptor of interest (e.g., PPARγ).
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A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the specific nuclear receptor.
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-
A transfection reagent is used to facilitate the uptake of the plasmids by the cells.
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-
Exposure:
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After an incubation period to allow for gene expression, the cells are treated with various concentrations of the DINCH metabolites.
-
Positive (a known agonist for the receptor) and negative (vehicle control) controls are included.
-
-
Cell Lysis and Reporter Assay:
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Data Analysis:
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The reporter signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency.
-
The fold activation relative to the vehicle control is calculated for each concentration of the test compound.
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Dose-response curves are generated to determine the potency (e.g., EC₅₀) of the DINCH metabolites in activating the nuclear receptor.
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Conclusion
Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate (DINCH) is a well-characterized compound with physical and chemical properties that make it a suitable and safer alternative to traditional phthalate plasticizers in many applications. While DINCH itself demonstrates low biological activity, its metabolites have been shown to interact with nuclear receptors in vitro at high concentrations. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable assessment of the properties and potential biological activities of DINCH and similar compounds, which is essential for informed decision-making in research, product development, and regulatory science.
References
- 1. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 2. laboratuar.com [laboratuar.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. lcslaboratory.com [lcslaboratory.com]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 15. eubopen.org [eubopen.org]
- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
